N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide

Catalog No.
S11722322
CAS No.
M.F
C21H30N2O3S
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-pro...

Product Name

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]pentanamide

Molecular Formula

C21H30N2O3S

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C21H30N2O3S/c1-6-8-9-19(24)22-21-20(16(4)17(5)23(21)14-7-2)27(25,26)18-12-10-15(3)11-13-18/h10-13H,6-9,14H2,1-5H3,(H,22,24)

InChI Key

OWTIPIADTHGFMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(N1CCC)C)C)S(=O)(=O)C2=CC=C(C=C2)C

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide is a complex organic compound that features a unique structural arrangement, which includes a pyrrole ring and a sulfonamide group. Its molecular formula is C24H28N2O4S, with a molecular weight of approximately 440.6 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity, which may include antimicrobial and anticancer properties.

, including:

  • Nucleophilic substitutions: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, potentially leading to the formation of new compounds.
  • Coupling reactions: The compound can be coupled with other organic molecules through standard coupling reagents, which is useful in synthesizing more complex structures.
  • Deprotonation reactions: The pyrrole nitrogen atom may act as a base in certain conditions, facilitating deprotonation and subsequent reactions with electrophiles.

Research indicates that N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide exhibits significant biological activities. Key areas of interest include:

  • Antimicrobial properties: Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Anticancer activity: The compound has been studied for its potential to induce apoptosis in cancer cells, possibly through modulation of specific cellular pathways influenced by its sulfonamide group.

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide typically involves several multi-step organic reactions:

  • Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via methods such as the Paal-Knorr synthesis or through condensation reactions involving diketones and amines under acidic conditions.
  • Introduction of the Sulfonyl Group: This is achieved by reacting the pyrrole intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
  • Alkylation Reactions: The dimethyl and propyl groups are introduced through alkylation using appropriate alkyl halides.
  • Final Coupling Reaction: The final step involves coupling the sulfonyl-substituted pyrrole with an appropriate acyl chloride to yield the desired pentanamide product.

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide has several potential applications:

  • Medicinal Chemistry: It is being explored for therapeutic applications due to its biological activity against microbes and cancer cells.
  • Chemical Research: This compound serves as a versatile building block in organic synthesis for developing more complex molecules.
  • Industrial

Interaction studies focus on understanding how N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide binds to specific proteins and enzymes. The sulfonamide group plays a crucial role in influencing enzyme inhibition and modulation of cellular pathways. These interactions are essential for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-{4,5-dimethyl-3-[4-methylphenylsulfonyl]-1-propylpyrrolin}-2-methoxybenzamideC24H28N2O4SContains methoxybenzamide moiety
N-{4-chlorophenyl 3,5-dimethyl-pyrazol}-sulfideC18H22ClN2SFeatures pyrazole instead of pyrrole
N-{4-fluorophenyl}-sulfonamideC12H12FNO2SSimpler structure without the pyrrole ring

Uniqueness

The uniqueness of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide lies in its combination of multiple functional groups (sulfonamide, pyrrole) that contribute to its diverse biological activities and potential therapeutic applications. Its complex structure allows for multiple points of reactivity and interaction with biological targets compared to simpler analogs or those lacking specific functional groups.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

390.19771400 g/mol

Monoisotopic Mass

390.19771400 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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